molecular formula C13H18BrNO2S B4427414 1-[(4-bromobenzyl)sulfonyl]azepane

1-[(4-bromobenzyl)sulfonyl]azepane

Cat. No.: B4427414
M. Wt: 332.26 g/mol
InChI Key: IYTMYNHZDIWHMA-UHFFFAOYSA-N
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Description

1-[(4-Bromobenzyl)sulfonyl]azepane is a chemical research compound featuring an azepane ring core that is functionalized with a (4-bromobenzyl)sulfonyl group. This structure classifies it as a sulfonyl derivative, which is of significant interest in medicinal and synthetic chemistry for the construction of more complex molecules . The bromine atom on the benzyl ring serves as a versatile handle for further synthetic manipulation via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse structural motifs . Similarly, the sulfonyl group is a common pharmacophore and synthetic intermediate that can influence the physicochemical properties and biological activity of a molecule. Compounds with sulfonyl groups attached to nitrogen-containing heterocycles like diazepanes and azepanes are frequently explored in pharmaceutical research for their potential biological activities . Researchers may utilize this chemical as a key building block or intermediate in the synthesis of novel compounds for high-throughput screening and early-stage drug discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c14-13-7-5-12(6-8-13)11-18(16,17)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTMYNHZDIWHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromobenzyl)sulfonyl]azepane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the 4-Bromobenzyl Group: This step typically involves a nucleophilic substitution reaction where the azepane ring is reacted with 4-bromobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromobenzyl)sulfonyl]azepane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azepane derivatives with different functional groups.

    Oxidation Products: Sulfoxides or sulfones.

    Hydrolysis Products: Corresponding sulfonic acids and azepane derivatives.

Scientific Research Applications

1-[(4-Bromobenzyl)sulfonyl]azepane has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[(4-bromobenzyl)sulfonyl]azepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1-[(4-bromobenzyl)sulfonyl]azepane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Ring System Notable Properties
This compound* N/A ~C₁₃H₁₇BrN₂O₂S ~377.31 4-Bromobenzyl, sulfonyl Azepane (7-membered) Hypothesized high lipophilicity
1-[(4-Methylphenyl)sulfonyl]azepane 17721-45-8 C₁₃H₁₉N₂O₂S 253.36 4-Methylphenyl, sulfonyl Azepane Lower polarity due to methyl group
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane 486422-31-5 C₁₂H₁₇BrN₂O₂S 333.24 4-Bromophenyl, sulfonyl, methyl Diazepane (7-membered, two N atoms) Increased rigidity due to diazepane
1-(4-Bromobenzyl)-1,4-diazepane 690632-73-6 C₁₂H₁₇BrN₂ 277.19 4-Bromobenzyl Diazepane No sulfonyl group; higher basicity
1-[(6-Chloropyridine-3-)sulfonyl]azepane N/A C₁₁H₁₅ClN₂O₂S 274.77 6-Chloropyridinyl, sulfonyl Azepane Heteroaromatic substitution

*Note: Data for this compound are inferred from structural analogs.

Key Observations:
  • Ring System : Azepane (7-membered, single N) vs. diazepane (7-membered, two N atoms). Diazepane derivatives (e.g., ) exhibit increased hydrogen-bonding capacity and conformational rigidity compared to azepane.
  • Substituent Effects : Bromine in the benzyl group (target compound) increases molecular weight and lipophilicity compared to methyl () or chlorine (). The sulfonyl group enhances polarity and metabolic stability.
  • Physicochemical Properties : The diazepane-based compound in has a predicted density of 1.45 g/cm³ and pKa of 7.54, suggesting moderate solubility in physiological conditions.

Q & A

Q. What are the key considerations for synthesizing 1-[(4-bromobenzyl)sulfonyl]azepane, and how do reaction conditions influence yield?

Synthesis typically involves sulfonylation of the azepane ring with a 4-bromobenzylsulfonyl chloride precursor. Critical factors include:

  • Reagent stoichiometry : Excess sulfonyl chloride ensures complete substitution but may require purification to remove byproducts .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperature control (0–25°C) prevents decomposition .
  • Catalysts : Triethylamine or DMAP may accelerate sulfonylation, but their use must be optimized to avoid side reactions .
    Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

  • NMR : Analyze the azepane ring protons (δ 1.5–3.0 ppm) and sulfonyl group integration (δ 3.5–4.0 ppm). The 4-bromobenzyl aromatic protons should show a distinct doublet (δ 7.2–7.6 ppm) .
  • FTIR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~343 for C₁₃H₁₇BrNO₂S⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens should focus on:

  • Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., known sulfonamide inhibitors) .
  • Compound stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
  • Structural analogs : Compare results with analogs like 1-[(4-bromophenyl)piperazinyl]sulfonyl derivatives to identify structure-activity relationships (SARs) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Key approaches include:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without disrupting sulfonamide binding .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; modify labile sites (e.g., azepane N-methylation) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; optimize to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock or Schrödinger to predict binding modes to targets like carbonic anhydrase IX .
  • ADMET prediction : Tools like SwissADME assess permeability, CYP inhibition, and toxicity risks .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

Q. What experimental controls are critical when studying this compound’s mechanism of action?

  • Negative controls : Use sulfonamide-free analogs to confirm target specificity .
  • Knockout models : CRISPR-edited cell lines lacking the putative target enzyme .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry to validate target engagement .

Methodological Challenges and Solutions

Q. How should researchers address low yields in large-scale synthesis?

  • Scale-up adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated products) and refine purification (e.g., column chromatography gradients) .
  • Catalyst screening : Test alternatives like polymer-supported bases to simplify workup .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slopes .
  • Bootstrap resampling : Assess confidence intervals for small datasets (n < 6) .
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I error .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science)?

  • Surface functionalization : Covalent attachment to nanoparticles via sulfonyl-amine coupling for drug delivery systems .
  • Coordination chemistry : Explore metal complexes (e.g., Cu²⁺) for catalytic or antimicrobial applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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